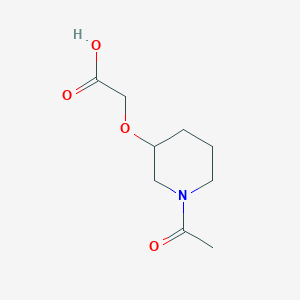

(1-Acetyl-piperidin-3-yloxy)-acetic acid

Description

Significance of Piperidine (B6355638) Derivatives in Chemical Biology and Medicinal Chemistry

The functionalization of the piperidine ring at different positions allows for the fine-tuning of a compound's biological activity. For instance, substitution at the nitrogen atom, as seen with the acetyl group in the title compound, can modulate basicity and lipophilicity, which in turn affects cell permeability and metabolic stability. The diverse pharmacological activities associated with piperidine derivatives include, but are not limited to, antimicrobial, antioxidant, anti-diabetic, and anti-inflammatory effects. wipo.intwipo.int

Overview of the (1-Acetyl-piperidin-3-yloxy)-acetic Acid Core in Academic Contexts

While extensive, dedicated research on this compound itself is not widely published in peer-reviewed literature, its structural components suggest its relevance as a building block or a member of compound libraries in medicinal chemistry research. The core structure, a 3-hydroxypiperidine (B146073) ether with an N-acetyl group, is a motif found in compounds designed to interact with various biological targets.

A notable area of research where similar piperidine acetic acid derivatives have been explored is in the development of antithrombotic agents. For example, a patent has been filed for a class of "Piperidine acetic acid derivatives" for their potential use in treating thrombotic disorders by acting as fibrinogen receptor antagonists. researchgate.netnih.gov This suggests that the this compound core could be of interest in the design of molecules that modulate platelet aggregation.

Below is a data table summarizing the key chemical properties of this compound.

| Property | Value |

| Molecular Formula | C₉H₁₅NO₄ |

| Molecular Weight | 201.22 g/mol |

| CAS Number | 127958-78-5 |

Research Trajectories for Related Piperidine-Containing Carboxylic Acids

The research landscape for piperidine-containing carboxylic acids is dynamic and expanding into various therapeutic areas. The synthesis of diverse piperidine derivatives remains a key focus for organic and medicinal chemists, with numerous strategies being developed to create substituted piperidines. nih.gov These strategies include hydrogenation of pyridine (B92270) precursors, radical-mediated amine cyclization, and various intramolecular cyclization cascades. nih.gov

One significant research trajectory involves the development of piperidine derivatives as factor Xa inhibitors for anticoagulant therapy. researchgate.net Another area of active investigation is the design of piperidine-based compounds as antagonists for receptors like the histamine (B1213489) H3 receptor, which has implications for neurological and cognitive disorders.

Furthermore, the antimicrobial and antioxidant properties of novel piperidine derivatives are continuously being evaluated. wipo.int Studies have shown that certain synthetic piperidine compounds exhibit significant antibacterial activity, highlighting the potential for this scaffold in addressing the challenge of antibiotic resistance. wipo.int The structural and functional diversity of piperidine-containing carboxylic acids ensures their continued importance as a focal point for innovation in drug discovery and chemical biology.

Structure

3D Structure

Properties

IUPAC Name |

2-(1-acetylpiperidin-3-yl)oxyacetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO4/c1-7(11)10-4-2-3-8(5-10)14-6-9(12)13/h8H,2-6H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKDHHJGQUCIMMM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCCC(C1)OCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001252494 | |

| Record name | Acetic acid, 2-[(1-acetyl-3-piperidinyl)oxy]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001252494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127958-78-5 | |

| Record name | Acetic acid, 2-[(1-acetyl-3-piperidinyl)oxy]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=127958-78-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetic acid, 2-[(1-acetyl-3-piperidinyl)oxy]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001252494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 1 Acetyl Piperidin 3 Yloxy Acetic Acid

Established Synthetic Pathways for the Piperidine-3-yloxy-acetic Acid Moiety

The synthesis of the core (1-Acetyl-piperidin-3-yloxy)-acetic acid structure is typically achieved through a multi-step process that begins with the formation of a suitable piperidine (B6355638) precursor. A common and effective starting point is the synthesis of 3-hydroxypiperidine (B146073). This can be accomplished through methods such as the high-pressure hydrogenation of 3-hydroxypyridine (B118123) using catalysts like rhodium on carbon google.com. An alternative route involves the cyclization of a 5-halo-2-hydroxypentylamine hydrohalide in the presence of an inorganic base in an aqueous medium google.com.

Once 3-hydroxypiperidine is obtained, the next crucial step is the etherification of the hydroxyl group to introduce the acetic acid moiety. This is generally achieved by reacting 3-hydroxypiperidine with a haloacetic acid ester, such as ethyl bromoacetate, in the presence of a base. The ester group serves as a protected form of the carboxylic acid.

The final step in forming the basic scaffold is the N-acetylation of the piperidine nitrogen. This can be carried out using various acetylating agents. A straightforward method involves the reaction of the piperidine derivative with acetyl chloride or acetic anhydride. More recently, greener and milder methods have been developed, such as the use of acetonitrile (B52724) as both the acetyl source and solvent in the presence of a catalyst like alumina (B75360) under continuous-flow conditions nih.gov. This method has been shown to be effective for the N-acetylation of secondary amines like piperidine with quantitative yields nih.gov.

Following N-acetylation, the ester group of the acetic acid side chain is hydrolyzed, typically under basic or acidic conditions, to yield the final carboxylic acid product, this compound.

A representative synthetic scheme is outlined below:

A general synthetic pathway to this compound, starting from 3-hydroxypyridine.

A general synthetic pathway to this compound, starting from 3-hydroxypyridine.Stereoselective Synthesis and Chiral Resolution Strategies for this compound Isomers

The stereochemistry at the C3 position of the piperidine ring is often critical for the biological activity of its derivatives. Consequently, significant research has been dedicated to the development of methods for the stereoselective synthesis and chiral resolution of 3-hydroxypiperidine and its analogues.

Enzymatic and Biocatalytic Approaches: One of the most efficient methods for obtaining enantiomerically pure (S)-N-Boc-3-hydroxypiperidine is through the asymmetric reduction of N-Boc-3-piperidone catalyzed by a ketoreductase mdpi.com. To regenerate the necessary cofactor (NADPH or NADH), this reaction is often coupled with a glucose dehydrogenase mdpi.com. Co-expression of both enzymes in a single host, such as E. coli, has been shown to be a highly effective strategy, achieving over 99% conversion and enantiomeric excess (ee) mdpi.com.

Catalytic Asymmetric Hydrogenation: Asymmetric hydrogenation of N-protected 3-hydroxypyridinium (B1257355) salts or related enamides using chiral rhodium catalysts is another powerful strategy to access enantioenriched 3-hydroxypiperidine derivatives rsc.org. These methods allow for the direct formation of the chiral center with high stereocontrol.

Chiral Resolution: Classical resolution techniques remain a viable option for separating enantiomers. This typically involves the formation of diastereomeric salts by reacting the racemic piperidine derivative with a chiral resolving agent, such as D-pyroglutamic acid or tartaric acid derivatives google.com. The resulting diastereomers can then be separated by crystallization, followed by the removal of the resolving agent to yield the enantiomerically pure piperidine. For instance, racemic 3-hydroxypiperidine can be resolved by forming a salt with D-pyroglutamic acid in ethanol, leading to the crystallization of (S)-3-hydroxypiperidine D-pyroglutamate google.com.

High-performance liquid chromatography (HPLC) using chiral stationary phases is another effective method for the analytical and preparative separation of piperidine enantiomers and diastereomers nih.gov.

| Method | Description | Key Features | Reference |

| Enzymatic Reduction | Asymmetric reduction of N-Boc-3-piperidone using ketoreductase and glucose dehydrogenase. | High enantioselectivity (>99% ee), mild reaction conditions. | mdpi.com |

| Asymmetric Hydrogenation | Rhodium-catalyzed asymmetric hydrogenation of N-protected 3-hydroxypyridinium salts. | Direct formation of the chiral center with good stereocontrol. | rsc.org |

| Classical Resolution | Formation of diastereomeric salts with a chiral resolving agent (e.g., D-pyroglutamic acid). | Well-established, scalable method. | google.com |

| Chiral HPLC | Chromatographic separation of enantiomers using a chiral stationary phase. | Effective for both analytical and preparative scale separations. | nih.gov |

Derivatization and Functionalization Strategies of the this compound Scaffold

The this compound scaffold offers three primary sites for modification, allowing for the generation of diverse chemical libraries for structure-activity relationship (SAR) studies.

The carboxylic acid group is a versatile handle for a variety of chemical transformations.

Esterification: The carboxylic acid can be readily converted to its corresponding esters by reaction with an alcohol in the presence of an acid catalyst or by using coupling agents. These esters can serve as prodrugs or modulate the pharmacokinetic properties of the parent compound.

Amide Formation: Reaction of the carboxylic acid with primary or secondary amines, facilitated by standard peptide coupling reagents such as TBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), leads to the formation of a wide range of amide derivatives. This modification is crucial for exploring interactions with biological targets.

Introducing substituents onto the piperidine ring can significantly impact the conformation and biological activity of the molecule.

C-H Functionalization: Direct C-H functionalization has emerged as a powerful tool for the late-stage modification of piperidines. Rhodium-catalyzed C-H insertion reactions using donor/acceptor carbenes can introduce functional groups at various positions of the piperidine ring nih.govnih.gov. The site-selectivity (C2, C3, or C4) can often be controlled by the choice of the N-protecting group and the catalyst nih.govnih.gov.

Alkylation: The piperidine ring can be alkylated at the 3-position through the formation of an enamine from a corresponding piperidone, followed by alkylation odu.edu.

The N-acetyl group can be modified to explore the impact of different substituents on the molecule's properties.

Deacetylation and Re-acylation: The N-acetyl group can be removed under certain conditions, and the resulting secondary amine can be re-acylated with a variety of acylating agents (e.g., different acid chlorides or anhydrides) to introduce diverse N-acyl groups nih.gov. This allows for the synthesis of analogues with varying steric and electronic properties at the nitrogen atom.

Synthesis of N-Acyl Analogues: A library of N-acylpiperidines can be synthesized by reacting the parent piperidine with a range of carboxylic acids in the presence of a coupling agent nih.gov. This approach allows for the introduction of various aliphatic and aromatic acyl groups.

| Modification Site | Transformation | Reagents/Methods | Purpose |

| Acetic Acid Terminus | Esterification | Alcohol, acid catalyst/coupling agents | Prodrugs, pharmacokinetic modulation |

| Amide Formation | Amine, peptide coupling reagents (TBTU, EDC) | SAR studies, biological interactions | |

| Piperidine Ring | C-H Functionalization | Rhodium catalysts, diazo compounds | Late-stage diversification, SAR |

| Alkylation | Enamine formation from piperidone, alkyl halide | Introduction of alkyl groups | |

| N-Acyl Substituent | Deacetylation/Re-acylation | Hydrolysis, various acylating agents | Explore steric/electronic effects |

| N-Acyl Analogue Synthesis | Carboxylic acids, coupling agents | Library synthesis for SAR |

Novel Synthetic Approaches and Catalyst Development for Related Analogues

The field of piperidine synthesis is continuously evolving, with new methodologies and catalysts being developed to improve efficiency, stereoselectivity, and substrate scope.

Rhodium-Catalyzed Asymmetric Synthesis: Recent advancements in rhodium catalysis have enabled the highly regio- and enantioselective synthesis of 3-substituted piperidines from pyridines and boronic acids acs.orgnih.gov. A key step in this process is a rhodium-catalyzed asymmetric reductive Heck reaction of a dihydropyridine (B1217469) intermediate acs.org. This approach provides access to a wide range of enantioenriched 3-aryl and 3-vinyl piperidines, which are valuable precursors for complex molecules acs.org.

Gold-Catalyzed Cyclizations: Gold catalysts have been employed in the intramolecular oxidative amination of non-activated alkenes to form substituted piperidines nih.gov. These reactions can proceed with high stereoselectivity and offer a route to difunctionalized piperidine rings.

Nickel-Catalyzed Cross-Coupling: A novel two-step process combining biocatalytic C-H oxidation with nickel-electrocatalyzed radical cross-coupling has been developed to functionalize piperidines news-medical.net. This method allows for the efficient formation of C-C bonds without the need for protecting groups or expensive precious metal catalysts, offering a modular and cost-effective approach to complex piperidine synthesis news-medical.net.

Multicomponent Reactions: One-pot multicomponent reactions (MCRs) provide a highly efficient route to functionalized piperidines. For example, the condensation of a β-keto ester, an aromatic aldehyde, and an amine in the presence of a catalyst like zirconium tetrachloride (ZrCl4) can generate highly substituted piperidines in a single step researchgate.net.

These innovative synthetic strategies and the development of novel catalysts are paving the way for the more efficient and diverse synthesis of this compound analogues and other complex piperidine-containing molecules.

Structural Elucidation and Conformational Analysis of 1 Acetyl Piperidin 3 Yloxy Acetic Acid

Spectroscopic Characterization Methods in Academic Research (e.g., NMR, Mass Spectrometry)

Spectroscopic methods are fundamental to the structural elucidation of (1-Acetyl-piperidin-3-yloxy)-acetic acid. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are the primary tools used to confirm its molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of each atom. For this compound, the spectra would exhibit characteristic signals for the N-acetyl group, the piperidine (B6355638) ring protons, and the acetic acid side chain.

¹H NMR: The spectrum would show a singlet for the acetyl methyl protons around δ 2.1 ppm. The protons on the piperidine ring would appear as a series of complex multiplets in the δ 1.5-3.8 ppm region. The methylene (B1212753) protons of the acetic acid moiety (O-CH₂-COOH) would likely appear as a singlet around δ 4.2 ppm. The acidic proton of the carboxyl group would be a broad singlet, its chemical shift being highly dependent on the solvent and concentration.

¹³C NMR: The carbonyl carbons of the acetyl group and the carboxylic acid would resonate at the downfield end of the spectrum (δ 170-175 ppm). The carbon atoms of the piperidine ring would appear in the δ 20-60 ppm range, while the acetyl methyl carbon would be around δ 21 ppm. The carbon of the O-CH₂ group would be found around δ 65-70 ppm.

Predicted NMR Data

| Assignment | Predicted ¹H NMR Chemical Shift (δ, ppm) | Predicted ¹³C NMR Chemical Shift (δ, ppm) |

|---|---|---|

| Acetyl (CH₃) | ~2.1 (s) | ~21 |

| Acetyl (C=O) | - | ~170 |

| Piperidine Ring (CH, CH₂) | 1.5-3.8 (m) | 20-60 |

| O-CH₂ (Acetic Acid) | ~4.2 (s) | ~68 |

| COOH (Acetic Acid) | Variable (br s) | ~173 |

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For this compound (C₉H₁₅NO₄), the molecular weight is 217.22 g/mol . Electron Ionization (EI) or Electrospray Ionization (ESI) could be used. ESI-MS would likely show a prominent peak for the protonated molecule [M+H]⁺ at m/z 218.

Common fragmentation pathways would involve the loss of the acetyl group, the carboxylic acid group, or cleavage of the ether linkage.

Expected Mass Spectrometry Fragments

| m/z Value | Possible Fragment Ion | Notes |

|---|---|---|

| 218 | [M+H]⁺ | Protonated molecular ion in ESI+ |

| 172 | [M-COOH]⁺ | Loss of the carboxyl group |

| 158 | [M-CH₂COOH]⁺ | Cleavage of the ether bond |

| 127 | [C₇H₁₃NO]⁺ | Represents the 1-Acetylpiperidine fragment. nih.govchemeo.com |

| 98 | [C₅H₁₀N]⁺ | A common fragment from piperidine ring cleavage. nih.gov |

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are essential for isolating the target compound from reaction mixtures and for assessing its purity.

Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method used to monitor the progress of a reaction. For a polar compound like this compound, a polar stationary phase (silica gel) and a mixture of polar and non-polar solvents would be used as the mobile phase.

Column Chromatography: For preparative scale purification, column chromatography using silica (B1680970) gel is a standard technique. Due to the compound's polarity and acidic nature, a solvent system such as dichloromethane/methanol or ethyl acetate/hexane with a small amount of acetic acid might be employed to ensure good separation and prevent peak tailing.

High-Performance Liquid Chromatography (HPLC): HPLC is the method of choice for high-resolution purity analysis. A reverse-phase column (e.g., C18) with a mobile phase consisting of a water/acetonitrile (B52724) or water/methanol gradient, often with an acid modifier like trifluoroacetic acid (TFA) or formic acid, would be suitable for analyzing this compound. The purity is determined by the peak area percentage in the chromatogram.

Conformational Preferences and Dynamics of the Piperidine Ring and Acetic Acid Side Chain

The three-dimensional shape and flexibility of this compound are critical to its properties. The N-acetyl group significantly influences the conformation of the six-membered piperidine ring.

The piperidine ring typically adopts a chair conformation to minimize steric strain. However, the presence of the N-acetyl group introduces amide resonance, where the nitrogen lone pair delocalizes into the acetyl carbonyl group. This gives the C-N bond partial double-bond character. nih.gov This planarity around the nitrogen atom leads to a phenomenon known as pseudoallylic strain (A¹,³ strain), which affects the conformational preference of substituents on the ring. nih.govresearchgate.net

Studies on N-acylpiperidines have shown that this strain often forces substituents at the C2 position into an axial orientation. nih.gov For a 3-substituted piperidine like the title compound, the N-acetyl group's steric and electronic effects will influence the equilibrium between the two possible chair conformations: one with the (oxy)-acetic acid group in an axial position and one with it in an equatorial position. While equatorial substitution is generally favored for bulky groups in simple cyclohexanes, the electronic effects of the N-acetyl group can alter this preference. Furthermore, while the chair conformation is thermodynamically most stable, less stable twist-boat conformations can also exist and may be populated, particularly in specific environments like a protein binding site. nih.govnih.gov

Chirality and Enantiomeric Purity Assessment in Related Piperidinyl-Oxy-Acetic Acid Systems

The carbon atom at position 3 of the piperidine ring in this compound is a stereocenter, meaning the molecule is chiral and can exist as a pair of enantiomers (R and S forms). In many applications, a single enantiomer is desired. Therefore, methods to determine the enantiomeric purity, or enantiomeric excess (ee), are crucial.

Chiral High-Performance Liquid Chromatography (Chiral HPLC): This is one of the most common and reliable methods for separating and quantifying enantiomers. The technique uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. By comparing the peak areas of the two enantiomers, the enantiomeric excess can be accurately calculated. The synthesis of enantiopure piperidines often relies on chiral HPLC analysis to confirm the success of the asymmetric synthesis. researchgate.net

NMR Spectroscopy with Chiral Auxiliaries: While standard NMR cannot distinguish between enantiomers, the addition of a chiral solvating agent or a chiral shift reagent can create a diastereomeric environment. libretexts.org In this chiral environment, the corresponding protons or carbons of the two enantiomers become chemically non-equivalent and exhibit separate signals in the NMR spectrum. The integration of these signals allows for the determination of the enantiomeric ratio. libretexts.org

Enzymatic and Biocatalytic Methods: Asymmetric synthesis using enzymes, such as transaminases, has become a powerful tool for producing enantiomerically pure piperidines and other N-heterocycles. nih.gov These biocatalytic approaches can achieve very high enantiomeric excesses (up to >99.5%). nih.gov

The choice of method depends on the specific compound and the available instrumentation, but all aim to resolve the enantiomers to quantify their relative amounts.

Computational Chemistry and Cheminformatics Studies on 1 Acetyl Piperidin 3 Yloxy Acetic Acid and Its Derivatives

Molecular Docking Investigations of (1-Acetyl-piperidin-3-yloxy)-acetic Acid with Biological Macromolecules

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein or enzyme. laurinpublishers.com This method is instrumental in identifying potential biological targets and understanding the binding mechanism at a molecular level. For the this compound scaffold, a primary target of interest could be Acetyl-CoA Carboxylase (ACC), an enzyme critical in fatty acid metabolism. arabjchem.org Inhibitors of ACC are being explored for various metabolic diseases, and acetic acid derivatives have shown relevance in this context. arabjchem.orgnih.gov

Table 1: Hypothetical Molecular Docking Results of this compound Derivatives with ACC2

| Compound ID | Modification | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |

| Parent | This compound | -7.2 | ARG, SER, THR |

| Deriv-01 | Replacement of Acetyl with Propionyl | -7.5 | ARG, SER, THR, LEU |

| Deriv-02 | Fluorination on Piperidine (B6355638) ring (position 4) | -7.8 | ARG, SER, PHE |

| Deriv-03 | Replacement of Acetic Acid with Propionic Acid | -6.9 | ARG, THR |

| Deriv-04 | Hydroxylation on Acetyl methyl group | -7.4 | ARG, SER, GLN |

This is an interactive data table. You can sort and filter the data as needed.

The results from such a study would guide the selection of the most promising candidates for further investigation. For instance, derivatives showing higher predicted binding affinities, like Deriv-02, would be prioritized for synthesis and biological evaluation. arabjchem.org

Molecular Dynamics Simulations to Elucidate Ligand-Target Interactions

Following molecular docking, molecular dynamics (MD) simulations are employed to validate the stability of the predicted ligand-receptor complexes and to analyze their behavior over time in a simulated physiological environment. rsc.orgresearchgate.net An MD simulation provides insights into the flexibility of the protein, the conformational changes of the ligand, and the persistence of key intermolecular interactions, such as hydrogen bonds. nih.gov

For the highest-scoring docked pose of this compound with a target like ACC2, an MD simulation of 100 nanoseconds would be performed. The analysis would focus on the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand to assess system stability. A stable RMSD suggests that the ligand remains securely in the binding pocket. Furthermore, the simulation would track the specific hydrogen bonds and hydrophobic interactions between the ligand and the protein, confirming which interactions are most critical for stable binding. researchgate.net

Table 2: Summary of Hypothetical 100 ns Molecular Dynamics Simulation Results

| Parameter | This compound | Description |

| Average Protein RMSD (Å) | 1.8 ± 0.3 | Measures the average deviation of the protein backbone from its initial position, indicating structural stability. |

| Average Ligand RMSD (Å) | 1.2 ± 0.2 | Measures the ligand's conformational stability within the binding pocket. |

| Key H-Bonds Occupancy (%) | Carboxylate O...ARG (95%), Carboxylate O...SER (88%) | Percentage of simulation time the specified hydrogen bonds are maintained, indicating their strength. |

| Key Hydrophobic Interactions | Piperidine Ring with LEU, VAL, ILE | Identifies stable non-polar interactions contributing to binding affinity. |

This is an interactive data table. You can sort and filter the data as needed.

These simulations would provide a deeper understanding of the dynamic nature of the ligand-target interaction, which is essential for rational drug design. rsc.org

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are used to investigate the electronic properties of a molecule. nih.gov These calculations can predict molecular geometry, charge distribution, and reactivity descriptors. For this compound, DFT could be used to determine its molecular electrostatic potential (MEP), which highlights the electron-rich (negative potential) and electron-poor (positive potential) regions. This is crucial for understanding potential non-covalent interactions. The carboxyl and acetyl oxygen atoms would be expected to be regions of high negative potential, making them likely hydrogen bond acceptors.

Other important parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of chemical reactivity and stability. A larger gap suggests higher stability and lower reactivity.

Table 3: Hypothetical Quantum Chemical Properties of this compound (DFT/B3LYP)

| Property | Calculated Value | Significance |

| HOMO Energy | -6.8 eV | Indicates the electron-donating ability of the molecule. |

| LUMO Energy | -1.2 eV | Indicates the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap (ΔE) | 5.6 eV | Reflects the chemical stability and reactivity of the molecule. |

| Dipole Moment | 3.5 D | Measures the overall polarity of the molecule. |

| MEP Negative Region | Carboxylic and Carbonyl Oxygens | Predicts sites for electrophilic attack and hydrogen bonding. |

This is an interactive data table. You can sort and filter the data as needed.

These quantum mechanical insights complement docking and MD studies by providing a fundamental understanding of the molecule's intrinsic electronic characteristics.

In Silico Structure-Activity Relationship (SAR) Analysis of the this compound Scaffold

Structure-Activity Relationship (SAR) analysis aims to identify which parts of a molecule are essential for its biological activity and how modifications to its structure affect this activity. pharmacy180.com For the this compound scaffold, a systematic in silico SAR study would involve creating a virtual library of derivatives and evaluating their properties. The principles of Quantitative Structure-Activity Relationship (QSAR) modeling, which correlate chemical structures with biological activities, can be applied here. nih.gov

The scaffold presents three main regions for modification:

The Acetic Acid Moiety: This group is likely a key pharmacophore, essential for binding to many targets. Increasing the chain length (e.g., to propionic acid) or replacing the carboxylic acid with a bioisostere (like a tetrazole) could modulate potency and pharmacokinetic properties. pharmacy180.com

The Piperidine Ring: Substitutions on the piperidine ring can influence lipophilicity, conformation, and interaction with hydrophobic pockets in a target protein.

The N-Acetyl Group: The acetyl group affects solubility and can form specific interactions. Modifying its size or replacing it with other acyl groups could fine-tune binding affinity.

Table 4: Illustrative SAR Insights for the this compound Scaffold

| Modification Site | Structural Change | Predicted Effect on Activity (Hypothetical) | Rationale |

| Acetic Acid Side Chain | Extend to propionic acid | Decrease | May disrupt optimal positioning of the acidic head group in the active site. |

| Acetic Acid Side Chain | Replace COOH with Tetrazole | Maintain or Increase | Tetrazole is a common bioisostere for carboxylic acid with different pKa and metabolic stability. |

| Piperidine Ring | Add a methyl group at C4 | Increase | Could enhance hydrophobic interactions and lock in a favorable conformation. |

| N-Acetyl Group | Replace with Cyclopropylcarbonyl | Increase | Introduces rigidity and may improve binding affinity and metabolic stability. |

This is an interactive data table. You can sort and filter the data as needed.

This systematic analysis helps in building a predictive QSAR model to guide the design of more potent and selective analogues. nih.gov

Chemoinformatic Analysis for Scaffold Profiling and Library Design

Cheminformatics involves the use of computational methods to analyze large datasets of chemical compounds. For the this compound scaffold, chemoinformatic tools can be used for profiling its drug-likeness, predicting its potential biological activities, and designing focused combinatorial libraries for screening.

Tools like SwissADME and the Prediction of Activity Spectra for Substances (PASS) online tool can be used to evaluate the scaffold. clinmedkaz.org SwissADME predicts physicochemical properties, pharmacokinetics (ADME), and drug-likeness based on established rules like Lipinski's Rule of Five. The PASS tool predicts a wide range of biological activities based on the structural formula of a compound. rsc.org This can help in identifying potential new therapeutic applications for the scaffold.

Based on this profiling, a virtual library of derivatives can be designed by systematically modifying the scaffold's key positions. This library can then be filtered based on predicted ADME properties and docking scores to select a smaller, more promising set of compounds for synthesis.

Table 5: Hypothetical Chemoinformatic Profile for this compound

| Parameter | Predicted Value | Interpretation |

| Molecular Weight | 217.23 g/mol | Compliant with Lipinski's Rule (< 500) |

| LogP | 0.45 | Indicates good aqueous solubility. |

| Hydrogen Bond Donors | 1 | Compliant with Lipinski's Rule (≤ 5) |

| Hydrogen Bond Acceptors | 4 | Compliant with Lipinski's Rule (≤ 10) |

| PASS Predicted Activities | Enzyme inhibitor, CNS agent | Suggests potential therapeutic areas for exploration. clinmedkaz.org |

| Scaffold Diversity | High | The piperidine core allows for diverse substitutions, making it suitable for library design. |

This is an interactive data table. You can sort and filter the data as needed.

This chemoinformatic approach ensures that the design of new derivatives is guided by data, increasing the efficiency and success rate of the drug discovery process. clinmedkaz.org

Biological Interaction and Mechanistic Research of 1 Acetyl Piperidin 3 Yloxy Acetic Acid in Vitro Focus

Structure-Activity Relationship (SAR) Studies of (1-Acetyl-piperidin-3-yloxy)-acetic Acid Analogues

There is no available data from positional scanning experiments or studies on the effects of different substituents on the piperidine (B6355638) ring or the N-acetyl group of this compound. Such studies would typically involve modifying the core structure by:

Altering the position of the O-acetic acid group on the piperidine ring (e.g., to the 2- or 4-position).

Replacing the acetyl group with other acyl groups (e.g., propionyl, benzoyl) or other nitrogen substituents.

Introducing various substituents onto the piperidine ring itself.

Without such studies, it is impossible to comment on how these chemical changes would impact biological activity.

The 3-position of the piperidine ring in this compound is a chiral center. Therefore, the compound can exist as (R)- and (S)-enantiomers. The stereochemistry of a molecule is often critical for its interaction with biological targets, which are themselves chiral. However, no studies have been found that compare the biological activities of the individual enantiomers of this compound or the racemic mixture.

Identification and Characterization of Putative Biological Targets

The specific biological targets of this compound have not been identified in the public domain. Research in this area would be necessary to understand its mechanism of action.

There are no published in vitro studies detailing the binding or inhibition of any specific enzymes by this compound. To determine if this compound acts as an enzyme inhibitor, it would need to be screened against a panel of relevant enzymes, and any "hits" would be followed up with concentration-response experiments to determine potency (e.g., IC50 values).

Similarly, no in vitro receptor binding or functional assays have been reported for this compound. Such assays would be crucial to determine if the compound acts as an agonist, antagonist, or allosteric modulator at any G-protein coupled receptors (GPCRs), nuclear receptors, or other receptor types.

The effect of this compound on ion channels or transporters has not been documented. In vitro electrophysiology or flux assays would be required to investigate potential interactions with these important classes of biological targets.

Mechanistic Investigations in Cell-Based Assays (Excluding Human Clinical Data)

Mechanistic studies in cell-based assays are fundamental to understanding how a compound affects cellular behavior. These in vitro experiments provide a controlled environment to dissect molecular interactions and their downstream consequences.

To investigate how this compound might modulate cellular pathways, researchers would typically employ a variety of cell-based assays. For instance, its effect on signaling pathways crucial in inflammation and cell growth, such as NF-κB, MAPK, or PI3K/Akt pathways, would be assessed using reporter gene assays, Western blotting for phosphorylated proteins, or high-content imaging. Studies on phenoxyisobutyric acid derivatives have demonstrated modulation of PPARγ and GLUT-4 expression in 3T3-L1 adipocytes, suggesting a potential area of investigation for related compounds. nih.gov Similarly, other piperidine-containing compounds have been shown to influence pathways related to apoptosis. mdpi.com

The NLRP3 inflammasome is a key component of the innate immune system, and its dysregulation is linked to various inflammatory diseases. nih.gov To determine if this compound interacts with inflammasome components, in vitro studies would be conducted using immune cells like macrophages. These cells would be primed and then stimulated to activate the NLRP3 inflammasome in the presence and absence of the compound. The readouts would include the secretion of cytokines like IL-1β and IL-18, and the activity of caspase-1. nih.gov For example, acetate, a related small molecule, has been shown to downregulate the activation of the NLRP3 inflammasome in a mouse model. nih.gov Tranilast, another compound, acts as an inhibitor by binding directly to the NLRP3 NACHT domain. nih.gov

Sigma receptors, particularly the sigma-1 (σ1R) and sigma-2 (σ2R) subtypes, are involved in numerous cellular functions and are targets for various therapeutic agents. nih.govrsc.org The affinity of this compound for these receptors would be determined through competitive radioligand binding assays. In these experiments, cell membranes expressing sigma receptors are incubated with a radiolabeled ligand and varying concentrations of the test compound. The concentration of the test compound that displaces 50% of the radioligand (IC50) is used to calculate the binding affinity (Ki). nih.govnih.gov

To determine if the compound acts as an agonist or antagonist, functional assays are required. For σ1R, one predictive method involves assessing the compound's effect in the presence of phenytoin, which can differentiate between agonists and antagonists. rsc.org Many piperidine and phenoxyalkylpiperidine derivatives have been synthesized and shown to possess high affinity for sigma receptors, with some acting as agonists. nih.govunict.ituniba.it

Table 1: Representative Sigma Receptor Affinities for Various Piperidine-Based Compounds (Illustrative)

| Compound | Target | Ki (nM) | Reference |

| Haloperidol | σ1R | 2.5 | nih.gov |

| Compound 1* | σ1R | 3.2 | nih.gov |

| PRE-084 | σ1R | - | nih.gov |

| ANAVEX®2-73 | σ1R | <10 | rsc.org |

| Pridopidine | σ1R | 70 | nih.gov |

| 1a** | σ1R | 0.34-1.18 | uniba.it |

*Note: Compound 1 is 2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanone. **Note: Compound 1a is a N-[(4-chlorophenoxy)ethyl]piperidine derivative. This table is for illustrative purposes to show typical data formats and values for related compounds.

Probing Protein-Ligand Interactions through Biophysical Methods (In Vitro)

Biophysical techniques are essential for characterizing the direct physical interaction between a ligand like this compound and its protein target. nih.gov These methods provide quantitative data on binding affinity, kinetics, and thermodynamics.

Commonly used biophysical methods include:

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH). ethz.chnih.govsigmaaldrich.com

Surface Plasmon Resonance (SPR): SPR is a label-free technique that measures changes in the refractive index at a sensor surface as a ligand binds to an immobilized protein. It provides real-time kinetic data, including association (kon) and dissociation (koff) rate constants, from which the binding affinity (Kd) can be calculated. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR methods, such as saturation transfer difference (STD) NMR or WaterLOGSY, can identify which parts of a ligand are in close contact with the protein, helping to map the binding site. nih.govdntb.gov.ua

Differential Scanning Fluorimetry (DSF) or Thermal Shift Assay (TSA): This technique measures the change in a protein's melting temperature upon ligand binding. A shift in the melting temperature indicates that the ligand has stabilized the protein, confirming an interaction. nih.gov

These methods are routinely used to validate hits from initial screens and to provide detailed mechanistic insights into how a compound recognizes and binds to its target protein. ethz.chsigmaaldrich.comdntb.gov.ua

Applications of 1 Acetyl Piperidin 3 Yloxy Acetic Acid in Chemical Biology and Advanced Materials Research

Role as a Chemical Probe for Biological System Investigations

While direct studies employing (1-Acetyl-piperidin-3-yloxy)-acetic acid as a chemical probe are not extensively documented, its structural features suggest a strong potential for such applications. A chemical probe is a small molecule used to study and manipulate biological systems by interacting with a specific protein or pathway. The design of these probes often incorporates a "warhead" for covalent modification of a target, a "linker" to provide spatial orientation, and a "tag" for detection or purification.

The carboxylic acid group of this compound can be readily functionalized. For instance, it can be converted into an activated ester or coupled with a reporter group, such as a fluorophore or a biotin (B1667282) tag. This adaptability is crucial for creating probes that can be used to identify and isolate protein targets. The N-acetylated piperidine (B6355638) core can influence the molecule's solubility, cell permeability, and binding specificity to a target protein. researchgate.netcolab.ws The ether linkage provides a stable connection between the piperidine scaffold and the functional acetic acid moiety.

The design of effective chemical probes often involves the synthesis of a library of related compounds to optimize for potency and selectivity. The structural components of this compound—the acetyl group, the piperidine ring, and the ether linkage—can all be systematically modified to explore the structure-activity relationship (SAR) and develop highly specific probes for investigating complex biological processes. acs.org

Utilization as a Synthetic Building Block for Complex Architectures

The piperidine scaffold is a cornerstone in medicinal chemistry, present in numerous approved drugs. lifechemicals.comnih.gov this compound serves as a valuable chiral building block for the synthesis of more complex and biologically active molecules. The bifunctional nature of the molecule, possessing both a modifiable piperidine nitrogen and a carboxylic acid, allows for its incorporation into larger molecular frameworks through various chemical transformations.

The carboxylic acid provides a handle for standard amide bond formation, esterification, or reduction to an alcohol, enabling the extension of the molecular structure. The N-acetyl group, while relatively stable, can potentially be removed under certain conditions to allow for further functionalization of the piperidine nitrogen. This dual functionality makes it a versatile intermediate in multi-step synthetic pathways.

The inherent three-dimensionality of the piperidine ring is a key feature, allowing for the creation of molecules with well-defined spatial arrangements of functional groups. lifechemicals.com This is particularly important in drug design, where the precise orientation of substituents can dramatically impact binding affinity and selectivity for a biological target. researchgate.netcolab.ws The use of chiral versions of this building block, such as the (R) or (S) enantiomers, allows for the stereoselective synthesis of complex targets, which is critical for developing effective and safe pharmaceuticals. researchgate.net

Applications in Bioconjugation Strategies

Bioconjugation is the chemical strategy of linking two molecules, at least one of which is a biomolecule such as a protein or a peptide. The carboxylic acid functionality of this compound makes it well-suited for use in bioconjugation. Carboxylic acids are commonly used to form stable amide bonds with the amine groups of lysine (B10760008) residues on the surface of proteins.

This conjugation can be achieved using standard coupling reagents, such as carbodiimides (e.g., EDC) in the presence of N-hydroxysuccinimide (NHS) to form an amine-reactive NHS ester. This activated intermediate can then efficiently react with proteins in aqueous buffers under mild conditions.

The piperidine portion of the molecule can serve several purposes in a bioconjugate. It can act as a spacer to separate the conjugated biomolecule from another functional moiety, such as a drug molecule or an imaging agent. The physicochemical properties of the piperidine ring can also be leveraged to improve the solubility and pharmacokinetic profile of the resulting bioconjugate. researchgate.netcolab.ws For example, functionalized mesoporous silica (B1680970) nanocarriers with carboxylic acid derivatives have been shown to enhance drug loading and control release. nih.gov

Scaffold Development in Peptide Chemistry and Peptidomimetic Design

Peptides are important signaling molecules in many biological processes, but their therapeutic use is often limited by poor metabolic stability and low bioavailability. Peptidomimetics are compounds that mimic the structure and function of natural peptides but with improved drug-like properties. nih.govmdpi.com The piperidine scaffold is a well-established element in the design of peptidomimetics. nih.gov

This compound can be incorporated into peptide sequences to create peptidomimetics. The piperidine ring can act as a constrained surrogate for an amino acid residue, helping to lock the peptide backbone into a specific conformation that is favorable for binding to its target. For example, (S)-(1-Fmoc-piperidin-3-yl)-acetic acid, a closely related compound, is used in solid-phase peptide synthesis to modulate peptide conformation. smolecule.com The N-acetyl group can mimic the N-terminal acetylation found in some natural peptides, which can enhance their stability.

The ether linkage and the acetic acid side chain can be designed to mimic the side chains of natural amino acids, allowing for the creation of peptidomimetics that retain the key interactions with their biological targets. The ability to introduce non-natural structures like this piperidine derivative into peptides allows for the exploration of novel chemical space and the development of potent and selective therapeutic agents. mdpi.comchemimpex.com

Future Research Perspectives and Emerging Directions for 1 Acetyl Piperidin 3 Yloxy Acetic Acid

Development of Next-Generation Synthetic Methodologies

The synthesis of polysubstituted piperidines is a cornerstone of medicinal chemistry, and the development of more efficient and versatile synthetic routes is a continuous endeavor. nih.govajchem-a.com For (1-Acetyl-piperidin-3-yloxy)-acetic acid and its derivatives, future research is likely to focus on methodologies that offer greater control over stereochemistry and allow for the rapid diversification of the core structure.

Recent breakthroughs in synthetic chemistry offer promising avenues. For instance, a novel two-stage process combining biocatalytic carbon-hydrogen (C-H) oxidation with radical cross-coupling presents a streamlined approach to creating complex three-dimensional molecules like piperidines. news-medical.net This method, which can significantly reduce the number of synthetic steps, could be adapted for the late-stage functionalization of the this compound scaffold, enabling the introduction of a wide array of substituents with high precision. news-medical.net

Furthermore, innovative cyclization strategies are constantly being developed. These include gold-catalyzed intramolecular dearomatization/cyclization and radical-mediated cyclizations, which provide access to highly substituted piperidine (B6355638) rings from acyclic precursors. nih.gov Such methods could be employed to construct the piperidine core of the target molecule with various substituents already in place, offering a modular and efficient synthetic pathway. The exploration of these next-generation synthetic methodologies will be crucial for building libraries of derivatives based on the this compound framework.

Integration of Advanced Artificial Intelligence and Machine Learning in Compound Design

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and molecular design. mdpi.com These computational tools can analyze vast datasets to predict molecular properties, identify potential biological targets, and even propose novel synthetic routes. philadelphia.edu.jonih.gov For this compound, AI and ML can play a pivotal role in designing new derivatives with enhanced therapeutic potential.

Predictive models, a key component of AI in drug discovery, can be trained on large libraries of compounds to forecast properties such as binding affinity, toxicity, and pharmacokinetic profiles. mdpi.comnih.gov By applying these models to virtual libraries of this compound derivatives, researchers can prioritize the synthesis of compounds with the most promising characteristics, thereby saving significant time and resources. nih.gov For instance, AI algorithms can predict the potential of piperidine-based compounds to act as inhibitors for enzymes like cholinesterases and monoamine oxidases, which are implicated in Alzheimer's disease. nih.gov

Moreover, generative AI models can design entirely new molecules with desired properties from the ground up. youtube.com By providing the model with the this compound scaffold and a set of desired biological activities, it can generate novel derivatives that are optimized for specific targets. This de novo design approach, coupled with retrosynthesis prediction tools that suggest viable synthetic pathways, can dramatically accelerate the discovery of new drug candidates. philadelphia.edu.jo

Exploration of Novel Biological Targets through High-Throughput Screening of Derivatized Libraries

High-throughput screening (HTS) is a powerful technology that allows for the rapid testing of thousands to millions of compounds against a specific biological target. nuvisan.com The creation of a diverse library of derivatives based on the this compound scaffold is a critical step toward uncovering its full therapeutic potential. HTS can then be employed to screen this library against a wide array of biological targets to identify novel "hit" compounds. nuvisan.com

The process begins with the synthesis of a library of analogues, which can be facilitated by the advanced synthetic methodologies discussed in section 7.1. These libraries can be designed to explore a wide range of chemical space by varying the substituents on the piperidine ring and modifying the carboxylic acid and acetyl groups. nih.gov

Once the library is assembled, it can be screened against various targets, including enzymes, receptors, and ion channels, using highly automated and miniaturized assays. nuvisan.com Modern HTS platforms can screen millions of compounds in a short period, generating vast amounts of data that can be analyzed to identify compounds that modulate the activity of the target. nih.govstanford.edu The hits from these screens can then be further optimized through medicinal chemistry efforts to improve their potency, selectivity, and drug-like properties. This approach has the potential to uncover unexpected biological activities for derivatives of this compound, leading to the development of new therapies for a variety of diseases. thermofisher.com

Potential for Functional Material Science Applications (Non-Biological)

While piperidine derivatives are most commonly explored for their biological activity, their unique structural and electronic properties also make them intriguing candidates for applications in material science. researchgate.net The field of functional materials is increasingly looking towards organic molecules to create novel materials with tailored properties for a range of applications, including electronics and polymer science. openaccessgovernment.orgslideshare.net

The heterocyclic nature of the piperidine ring in this compound can be exploited in the design of new functional polymers. For example, piperidine-based polymers have been investigated as kinetic hydrate (B1144303) inhibitors, which are crucial for preventing the formation of gas hydrates in pipelines. acs.org The presence of the piperidine moiety can influence the polymer's solubility and interaction with hydrate surfaces. Furthermore, poly(aryl piperidinium) polymers are being developed for use as anion exchange membranes in fuel cells, where the piperidinium (B107235) cation plays a key role in hydroxide (B78521) ion conduction. google.comacs.org

Moreover, heterocyclic compounds are fundamental components of organic semiconductors used in electronic devices like organic light-emitting diodes (OLEDs). openaccessgovernment.orgnumberanalytics.com The ability to tune the electronic properties of these materials through molecular design is a key advantage. openaccessgovernment.org While the direct application of this compound in this area is yet to be explored, its constituent parts suggest that with appropriate modification, it could serve as a building block for new electronic materials. Future research in this non-biological domain could unlock entirely new applications for this versatile molecule.

Q & A

Basic Research Questions

Q. What are the critical steps and reaction conditions for synthesizing (1-Acetyl-piperidin-3-yloxy)-acetic acid?

- Methodological Answer : The synthesis typically involves multi-step organic reactions, starting with functionalization of the piperidine ring. Key steps include:

- Acetylation : Introducing the acetyl group to the piperidine nitrogen under anhydrous conditions (e.g., acetic anhydride, DMAP catalyst, 0–5°C) .

- Etherification : Coupling the hydroxyl group at position 3 of piperidine with a protected acetic acid derivative (e.g., using Mitsunobu conditions: DIAD, PPh₃, THF, room temperature) .

- Deprotection : Acidic or basic hydrolysis (e.g., 2M HCl in dioxane or NaOH in methanol) to yield the free carboxylic acid .

- Optimization : Reaction yield and purity depend on solvent choice (polar aprotic solvents preferred), temperature control (±2°C), and inert atmosphere (N₂/Ar) to prevent side reactions .

Q. Which spectroscopic techniques are essential for structural characterization?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm regioselective acetylation (δ ~2.1 ppm for acetyl-CH₃) and ether linkage (δ ~4.2 ppm for CH₂-O) .

- IR Spectroscopy : Peaks at ~1720 cm⁻¹ (C=O stretch of acetyl) and ~1700 cm⁻¹ (carboxylic acid C=O) validate functional groups .

- Mass Spectrometry (HRMS) : Exact mass analysis (e.g., ESI-HRMS) confirms molecular formula (C₉H₁₅NO₄) and detects impurities (>95% purity threshold) .

Q. How is purity assessed and optimized during synthesis?

- Methodological Answer :

- HPLC : Reverse-phase C18 columns (mobile phase: acetonitrile/water with 0.1% TFA) quantify purity. Retention time consistency across batches ensures reproducibility .

- Recrystallization : Ethanol/water mixtures (7:3 v/v) remove polar by-products. Monitor crystal formation at 4°C for 24 hours .

- TLC : Rf comparison with standards (silica gel, ethyl acetate/hexane 1:1) identifies unreacted intermediates .

Advanced Research Questions

Q. How can conflicting biological activity data across studies be resolved?

- Methodological Answer :

- Dose-Response Validation : Perform IC₅₀ assays (e.g., enzyme inhibition) across 5–7 concentrations to confirm potency thresholds. Compare results under standardized conditions (pH 7.4, 37°C) .

- Target Engagement Assays : Use surface plasmon resonance (SPR) to measure binding kinetics (ka/kd) to proposed targets (e.g., GPCRs). Discrepancies may arise from buffer ionic strength or DMSO solvent effects (>1% DMSO can denature proteins) .

- Meta-Analysis : Apply statistical tools (e.g., ANOVA with post-hoc Tukey test) to harmonize data from divergent cell lines or animal models .

Q. What computational strategies predict its 3D conformation and target interactions?

- Methodological Answer :

- Molecular Dynamics (MD) : Simulate solvated systems (explicit water model, 100 ns trajectories) to assess conformational stability of the piperidine-acetic acid backbone .

- Docking Studies : Use AutoDock Vina or Schrödinger Glide to model binding poses in enzyme active sites (e.g., COX-2). Validate with mutagenesis data on key residues .

- Quantum Mechanics (QM) : Calculate charge distribution (DFT/B3LYP) to identify nucleophilic/electrophilic regions influencing reactivity .

Q. How to establish structure-activity relationships (SAR) for therapeutic applications?

- Methodological Answer :

- Analog Synthesis : Systematically modify substituents (e.g., replace acetyl with trifluoroacetyl) and test in vitro/in vivo.

- Pharmacophore Mapping : Identify critical moieties (e.g., acetyl-piperidine for lipid solubility, carboxylic acid for target binding) via 3D-QSAR (e.g., CoMFA) .

- Metabolic Stability : Incubate with liver microsomes (human/rat) to correlate structural changes (e.g., cyclopropyl groups) with half-life improvements .

Q. What strategies validate target engagement in complex biological systems?

- Methodological Answer :

- Radioligand Displacement : Use tritiated analogs (e.g., [³H]-(1-Acetyl-piperidin-3-yloxy)-acetic acid) in competitive binding assays (Kd < 100 nM threshold) .

- CRISPR Knockdown : Compare activity in wild-type vs. target gene-KO cell lines to confirm specificity .

- PET Imaging : Develop ¹⁸F-labeled derivatives for in vivo biodistribution studies in disease models (e.g., neuroinflammation) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.